![molecular formula C17H17N3O6S B2805400 4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide CAS No. 313364-85-1](/img/structure/B2805400.png)
4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide
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Description
4-(morpholinosulfonyl)-N-(3-nitrophenyl)benzamide, also known as MSNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSNB is a benzamide derivative that has a morpholinosulfonyl group and a nitrophenyl group attached to its benzene ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
- Hapten Carrier Conjugates : The compound consists of a hapten (the 4-hydroxy-3-nitrophenyl acetyl group) linked to a carrier protein (NP or nitrophenol). The carrier protein plays a crucial role in eliciting an immune response by presenting the hapten to the immune system. Researchers use NP as a carrier in immunology studies due to its solubility and ease of conjugation with haptens. When the hapten binds to specific antibodies, the carrier protein stimulates an immune response, leading to antibody production against the hapten .
- Affinity Maturation : (4-Hydroxy-3-nitrophenyl)acetyl (NP)-conjugated proteins serve as TD antigens for studying antibody affinity maturation. Researchers prepare hybridomas at different stages of immunization to elucidate mechanisms behind antibody affinity enhancement .
Immunology and Antibody Research
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-14-2-1-3-15(12-14)20(22)23)13-4-6-16(7-5-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCLRRXDZGBVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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